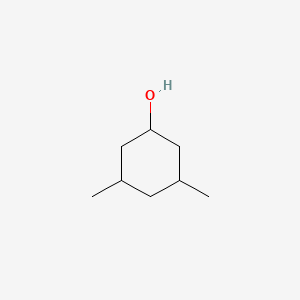

3,5-Dimethylcyclohexanol

Description

Contextual Significance of Substituted Cyclohexanols in Chemical Synthesis and Mechanistic Studies

Substituted cyclohexanols are a pivotal class of organic compounds that feature a hydroxyl group (-OH) attached to a cyclohexane (B81311) ring bearing additional substituents. Their importance in modern organic chemistry stems from their versatile roles as synthetic intermediates, probes for stereochemical analysis, and model systems for studying reaction mechanisms. cymitquimica.compacific.eduosti.gov The cyclohexane ring is a fundamental carbocyclic structure found in numerous natural products and biologically active molecules, making the synthesis and manipulation of its derivatives a key focus in fields like medicinal chemistry and materials science. hmdb.ca

The stereochemistry of substituted cyclohexanols is of particular interest. The chair conformation of the cyclohexane ring leads to distinct axial and equatorial positions for substituents, giving rise to various stereoisomers. wordpress.com The relative orientation of these substituents significantly influences the molecule's physical properties and chemical reactivity. pacific.edu Chemists exploit this feature to control the three-dimensional arrangement of atoms in a target molecule, a concept crucial for the synthesis of complex natural products and pharmaceuticals where specific stereoisomers often exhibit desired biological activity.

Furthermore, substituted cyclohexanols serve as benchmark substrates for investigating the mechanisms of a wide array of organic reactions. pacific.eduumass.edu Reactions such as oxidation, dehydration, and substitution at the hydroxyl group are highly sensitive to the steric and electronic environment created by the other substituents on the ring. cymitquimica.comumass.edu By studying the outcomes and rates of reactions using carefully chosen substituted cyclohexanols, chemists can elucidate transition state geometries, neighboring group participation effects, and the influence of conformational dynamics on reactivity. pacific.eduosti.gov

Research Rationale: Focus on 3,5-Dimethylcyclohexanol (B146684) as a Model System

Among the vast family of substituted cyclohexanols, 3,5-dimethylcyclohexanol stands out as a particularly insightful model system for stereochemical and mechanistic investigations. Its structure, featuring two methyl groups at the 3- and 5-positions relative to the hydroxyl group, provides a conformationally well-defined system. The compound exists as a mixture of stereoisomers, with the cis and trans configurations being of primary interest.

The key to its utility lies in the predictable and significant influence of the two methyl groups on the conformational equilibrium of the cyclohexane ring. In the cis (or e,e) isomer, both methyl groups and the hydroxyl group can occupy equatorial positions, leading to a relatively stable conformation. oup.com Conversely, other isomers will have one or more groups in the more sterically hindered axial positions. This distinct energetic difference between conformations allows researchers to study reactions on a system where the starting conformation is well-defined.

This defined stereochemistry makes 3,5-dimethylcyclohexanol an excellent substrate for probing the stereoselectivity of reactions. For example, in oxidation reactions, the accessibility of the C-H bond adjacent to the hydroxyl group is highly dependent on whether the hydroxyl group is in an axial or equatorial position. By comparing the reaction rates and products of different isomers of 3,5-dimethylcyclohexanol, researchers can gain fundamental insights into how a reagent approaches the reactive center and how the conformational biases of the substrate dictate the stereochemical outcome of the product. oup.comlookchem.com

Overview of Key Research Areas Pertaining to 3,5-Dimethylcyclohexanol

Research involving 3,5-dimethylcyclohexanol is diverse, leveraging its unique structural properties to explore fundamental chemical principles. Key areas of investigation include:

Oxidation Reactions: The oxidation of 3,5-dimethylcyclohexanol to the corresponding ketone, 3,5-dimethylcyclohexanone (B1585822), is a classic transformation used to study reaction mechanisms and the stereoelectronic effects of substituents. Oxidizing agents like chromic acid are commonly used. The relative rates of oxidation for the different stereoisomers provide valuable data on the steric hindrance around the hydroxyl group and the influence of axial versus equatorial positioning.

Synthesis and Stereochemistry: The synthesis of specific stereoisomers of 3,5-dimethylcyclohexanol is an active area of research. google.com Methods often involve the stereoselective reduction of 3,5-dimethylcyclohexanone using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting ratio of alcohol isomers provides insight into the facial selectivity of the reduction. Furthermore, advanced synthetic strategies have been developed to achieve high chiral purity of specific isomers like cis,cis-3,5-dimethyl-1-cyclohexanol. google.com

Dehydration Reactions: The acid-catalyzed dehydration of 3,5-dimethylcyclohexanol to form dimethylcyclohexenes is used to study elimination reaction mechanisms (E1 and E2) and regioselectivity (Zaitsev's vs. Hofmann's rule). umass.edu The conformation of the starting alcohol influences the stereochemical requirements for the elimination pathway and the distribution of the resulting alkene products.

Conformational Analysis: The compound is a model for studying conformational preferences and the energetic penalties associated with axial substituents. wordpress.comoup.com Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are used to determine the predominant chair conformation and the ratio of conformers at equilibrium for each isomer. These studies have provided fundamental data on 1,3-diaxial interactions.

Kinetic and Mechanistic Studies: Due to its well-defined stereoisomers, 3,5-dimethylcyclohexanol is employed in kinetic studies to quantify the effects of steric hindrance and conformation on reaction rates. It has been used as a substrate in acylation reactions to understand how achiral catalysts can influence diastereoselectivity. pacific.edu

Data and Properties

Below are tables summarizing key physical properties and reaction data for 3,5-dimethylcyclohexanol and its derivatives.

Physical Properties of 3,5-Dimethylcyclohexanol

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | chemicalbook.comnist.gov |

| Molecular Weight | 128.21 g/mol | chemicalbook.comnist.govnih.gov |

| Boiling Point | 185-186 °C | chemicalbook.com |

| Melting Point | 11-12 °C | chemicalbook.com |

| Density | 0.892 g/mL at 25 °C | chemicalbook.com |

| Refractive Index (n20/D) | 1.455 | chemicalbook.com |

Stereoselective Reduction of 3,5-Dimethylcyclohexanone

This table illustrates typical yields for the synthesis of 3,5-dimethylcyclohexanol from its corresponding ketone using different reduction methods.

| Reduction Method | Reducing Agent | Typical Yield | Stereoselectivity | Source |

| Catalytic Hydrogenation | H₂ / Pd/C | 85-95% | Low | |

| Borohydride Reduction | NaBH₄ | 75-80% | None | |

| Hydride Reduction | LiAlH₄ | 90-95% | None |

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-6-3-7(2)5-8(9)4-6/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYNOPYNRFPWNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871133 | |

| Record name | 3,5-Dimethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5441-52-1, 767-13-5, 767-14-6, 17373-17-0 | |

| Record name | 3,5-Dimethylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5441-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1alpha,3alpha,5alpha)-3,5-Dimethylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1alpha,3alpha,5beta)-3,5-Dimethylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethylcyclohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005441521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1beta,3alpha,5alpha)-3,5-Dimethylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017373170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-DIMETHYLCYCLOHEXANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical and Conformational Landscape of 3,5 Dimethylcyclohexanol

Analysis of Stereoisomeric Forms of 3,5-Dimethylcyclohexanol (B146684)

3,5-Dimethylcyclohexanol has three chiral centers, which are the carbon atoms at positions 1, 3, and 5. This leads to the possibility of multiple stereoisomers. The maximum number of stereoisomers can be calculated using the 2^n formula, where n is the number of chiral centers. For 3,5-dimethylcyclohexanol, this would suggest 2^3 or 8 possible stereoisomers. However, the presence of a plane of symmetry in some configurations can reduce the actual number of unique stereoisomers.

The relative orientation of the hydroxyl group and the two methyl groups on the cyclohexane (B81311) ring defines the cis and trans configurations.

Cis Isomers : In a cis isomer, two substituents are on the same side of the ring plane. For 3,5-dimethylcyclohexanol, this can refer to the relationship between the hydroxyl group and one of the methyl groups, or between the two methyl groups themselves. For instance, a molecule can be described as having a cis relationship between the hydroxyl group at C1 and the methyl group at C3.

Trans Isomers : In a trans isomer, two substituents are on opposite sides of the ring plane. For example, the hydroxyl group at C1 could be in a trans relationship to the methyl group at C5.

A specific isomer can have both cis and trans relationships between its different substituents. For example, an isomer can have the hydroxyl group being cis to the methyl group at the 3rd position and trans to the methyl group at the 5th position. study.com

The stereoisomers of 3,5-dimethylcyclohexanol can be classified as either enantiomers or diastereomers.

Enantiomers are non-superimposable mirror images of each other. masterorganicchemistry.com They have identical physical properties, except for their interaction with plane-polarized light. For a molecule with multiple chiral centers, the enantiomer has the opposite configuration (R/S) at all chiral centers. masterorganicchemistry.com

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com This occurs when some, but not all, of the chiral centers have opposite configurations. youtube.com Diastereomers have different physical properties.

The various stereoisomers of 3,5-dimethylcyclohexanol include pairs of enantiomers and sets of diastereomers. For example, (1R,3R,5R)-3,5-dimethylcyclohexanol and (1S,3S,5S)-3,5-dimethylcyclohexanol would be a pair of enantiomers. In contrast, (1R,3R,5R)-3,5-dimethylcyclohexanol and (1R,3S,5R)-3,5-dimethylcyclohexanol would be diastereomers. The existence of meso compounds, which are achiral despite having chiral centers, is also possible if a plane of symmetry exists within the molecule. youtube.com

| Stereoisomer Type | Description | Example Relationship |

|---|---|---|

| Enantiomers | Non-superimposable mirror images. Opposite configuration at all chiral centers. | (1R,3R,5R) vs. (1S,3S,5S) |

| Diastereomers | Stereoisomers that are not mirror images. Different configurations at some, but not all, chiral centers. | (1R,3R,5R) vs. (1R,3S,5R) |

| Meso Compounds | Achiral compounds with chiral centers, possessing an internal plane of symmetry. | A cis-1,3-disubstituted cyclohexane with identical substituents can be a meso compound. |

Advanced Conformational Analysis of 3,5-Dimethylcyclohexanol

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. The substituents on the ring can occupy either axial or equatorial positions, leading to different conformational isomers, or "conformers."

The most stable conformation of a cyclohexane ring is the chair conformation. unicamp.br At room temperature, the cyclohexane ring undergoes a rapid "ring-flip" or "chair inversion," where one chair conformation converts to an alternative chair form. libretexts.org During this process, all axial bonds become equatorial, and all equatorial bonds become axial. youtube.com

For 3,5-dimethylcyclohexanol, the different stereoisomers will exist as an equilibrium mixture of two chair conformations. The relative stability of these two conformations depends on the steric interactions of the hydroxyl and methyl groups.

Substituents on a cyclohexane ring are more stable in the equatorial position to minimize steric hindrance. libretexts.org Axial substituents experience 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogen atoms (or other substituents) on the same side of the ring at the third carbon atoms away.

The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy between the equatorial and axial conformations. Larger substituents generally have larger A-values, indicating a stronger preference for the equatorial position.

For 3,5-dimethylcyclohexanol, the most stable chair conformation will be the one that places the maximum number of bulky groups (hydroxyl and methyl) in the equatorial position. For example, a conformation with two equatorial groups and one axial group will generally be more stable than a conformation with two axial groups and one equatorial group. youtube.com The trans arrangement of the methyl groups in certain isomers can reduce steric hindrance, contributing to greater conformational stability compared to the cis,cis isomer. vulcanchem.com

| Substituent Position | Relative Stability | Key Steric Interactions |

|---|---|---|

| Equatorial | More Stable | Fewer steric interactions (gauche interactions with the ring). |

| Axial | Less Stable | 1,3-diaxial interactions with other axial groups. |

Computational chemistry provides powerful tools to investigate the conformational landscape of molecules like 3,5-dimethylcyclohexanol. Methods such as ab initio calculations, density functional theory (DFT), and molecular mechanics can be used to:

Calculate the energies of different chair conformations and identify the most stable conformer.

Determine the energy barriers for ring inversion.

Model the geometric parameters (bond lengths, bond angles, and dihedral angles) of each conformer.

Predict the relative populations of different conformers at a given temperature using the Boltzmann distribution.

These computational studies can provide detailed insights into the conformational preferences and dynamics of 3,5-dimethylcyclohexanol, complementing experimental findings. For disubstituted cyclohexanes, computational methods have been used to characterize their conformational structures and inversion-topomerization mechanisms. bohrium.com

Experimental Techniques for Conformational Determination (e.g., Variable Temperature Spectroscopic Methods)

The conformational landscape of 3,5-dimethylcyclohexanol is elucidated through various experimental techniques, with variable temperature spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, serving as a cornerstone for these investigations. These methods allow for the "freezing" of the rapid conformational interconversions at room temperature, enabling the individual conformers to be observed and quantified.

At ambient temperatures, the chair-chair interconversion of the cyclohexane ring in 3,5-dimethylcyclohexanol is rapid on the NMR timescale. This results in a time-averaged spectrum where the chemical shifts and coupling constants are a weighted average of the contributing conformers. As the temperature is lowered, the rate of this ring flip decreases. Below a certain temperature, known as the coalescence temperature, the rate of interchange becomes slow enough that separate signals for the axial and equatorial conformers of each stereoisomer can be resolved.

Low-temperature NMR studies, typically employing ¹H and ¹³C NMR spectroscopy, are instrumental in determining the relative populations of the different chair conformations for each stereoisomer of 3,5-dimethylcyclohexanol (cis,cis; cis,trans; and trans,trans). By integrating the signals corresponding to the distinct conformers at these low temperatures, their relative concentrations can be determined. This information is then used to calculate the Gibbs free energy difference (ΔG°) between the conformers, which provides a quantitative measure of their relative stability.

A detailed study on the closely related compound, trans-3-methylcyclohexanol (B12282318), illustrates the data that can be obtained from such experiments. The integration of ¹H and ¹³C NMR spectra at -90 °C in a CS₂/CD₂Cl₂ solvent mixture revealed the equilibrium position between the two chair conformers. nih.gov

Table 1: Conformational Equilibrium Data for trans-3-methylcyclohexanol at -90 °C

| Conformer | Substituent Orientations (OH, CH₃) | Population (%) | ΔG° (kcal/mol) |

|---|---|---|---|

| Diequatorial | Equatorial, Equatorial | - | - |

| Diaxial | Axial, Axial | - | - |

| Equatorial-Axial | Equatorial, Axial | ~63 | -0.32 ± 0.04 |

| Axial-Equatorial | Axial, Equatorial | 90 | 1.31 ± 0.02 |

Data from a low-temperature NMR study on trans-3-methylcyclohexanol, a structurally similar compound, demonstrating the type of experimental data obtained. nih.gov

For the various isomers of 3,5-dimethylcyclohexanol, similar low-temperature NMR experiments would allow for the determination of the equilibrium constants between their respective chair conformers. For instance, for the cis,cis-isomer, the equilibrium would be between the diequatorial and the diaxial conformers. For the cis,trans-isomer, the equilibrium would involve two distinct axial-equatorial conformers.

By conducting these NMR experiments at a range of temperatures below coalescence, it is possible to determine not only the Gibbs free energy difference (ΔG°) but also the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers through the construction of a van't Hoff plot (ln Keq vs. 1/T). This provides a more complete thermodynamic profile of the conformational equilibrium.

While NMR is the most powerful and widely used technique, other spectroscopic methods can also provide insights. Infrared (IR) spectroscopy, for instance, can sometimes distinguish between conformers based on characteristic vibrational frequencies, such as the C-O stretching frequency, which can differ for axial and equatorial hydroxyl groups. However, the complexity of the spectra for molecules like 3,5-dimethylcyclohexanol can make unambiguous assignments challenging.

Ultimately, the application of variable temperature spectroscopic methods, predominantly NMR, is indispensable for a rigorous, quantitative understanding of the stereochemical and conformational landscape of 3,5-dimethylcyclohexanol. These experimental findings provide the crucial data for validating and refining theoretical and computational models of conformational preferences in substituted cyclohexanes.

Synthetic Methodologies and Strategies for 3,5 Dimethylcyclohexanol and Its Stereoisomers

Catalytic Hydrogenation Routes for the Synthesis of 3,5-Dimethylcyclohexanol (B146684)

Catalytic hydrogenation represents a widely employed and efficient method for the reduction of 3,5-dimethylcyclohexanone (B1585822). This approach involves the use of a catalyst, typically a transition metal, to facilitate the addition of hydrogen across the carbonyl group. The choice of catalyst and reaction conditions plays a crucial role in determining the yield and stereoselectivity of the reaction.

Reduction of 3,5-Dimethylcyclohexanone

The direct hydrogenation of 3,5-dimethylcyclohexanone is a primary route to 3,5-dimethylcyclohexanol. The selection of an appropriate catalyst system and the optimization of reaction parameters are critical for achieving high conversion and desired stereoselectivity.

A variety of heterogeneous and homogeneous catalyst systems have been investigated for the reduction of cyclic ketones, including derivatives of cyclohexanone (B45756).

Palladium-on-Carbon (Pd/C): This is a commonly used heterogeneous catalyst for the hydrogenation of various functional groups, including ketones. organic-chemistry.org In the context of substituted cyclohexanones, Pd/C generally provides good yields for the conversion to the corresponding cyclohexanols. researchgate.net The selectivity can be influenced by the presence of catalyst poisons, such as diphenylsulfide, which can prevent the hydrogenolysis of other functional groups. organic-chemistry.org The nature of the support material and the preparation method of the catalyst can also affect its activity and selectivity. researchgate.net

Ruthenium (Ru): Ruthenium-based catalysts, both homogeneous and heterogeneous, are known for their high activity and selectivity in the hydrogenation of ketones. nih.gov Chiral ruthenium complexes are particularly effective for asymmetric hydrogenation, yielding enantiomerically enriched alcohols. nih.gov For substituted cyclohexanones, ruthenium catalysts have been shown to be active in transfer hydrogenation reactions. nih.gov

Rhodium (Rh): Rhodium catalysts, particularly those with chiral ligands, are highly effective for the chemo- and enantioselective hydrogenation of substituted cyclohexanones. rsc.org For instance, Rh-f-spiroPhos complexes have demonstrated high yields and excellent enantioselectivities in the hydrogenation of arylidene cyclohexanones. rsc.org Rhodium catalysts are also employed in the reductive amination of cyclohexanones. mdpi.com

Iridium (Ir): Iridium complexes have been utilized as catalysts for the stereoselective synthesis of functionalized cyclohexanes through hydrogen borrowing reactions. mdpi.com These catalysts can provide high levels of stereocontrol in the formation of multisubstituted cyclic products. mdpi.com

Urushibara Catalysts: These are nickel-based heterogeneous catalysts that are comparable to Raney nickel but are not pyrophoric. nih.govresearchgate.net Urushibara catalysts, designated as U-Ni-A (acid-treated) and U-Ni-B (base-treated), are prepared by precipitating nickel from a salt solution with a more electropositive metal like zinc, followed by activation with acid or base. nih.govresearchgate.net They have been shown to be effective in the hydrogenation of a wide range of organic compounds, including ketones. researchgate.net The activity of Urushibara catalysts can be influenced by the preparation method and the presence of residual zinc and zinc oxide. nih.gov

Below is a comparative table summarizing the general applications and selectivities of these catalyst systems in the reduction of substituted cyclohexanones.

| Catalyst System | Type | General Selectivity | Notes |

| Palladium-on-Carbon (Pd/C) | Heterogeneous | Good for general ketone reduction. researchgate.net | Selectivity can be tuned with additives. organic-chemistry.org |

| Ruthenium (Ru) | Homogeneous/Heterogeneous | High activity and potential for high stereoselectivity with chiral ligands. nih.gov | Effective in both direct and transfer hydrogenation. nih.gov |

| Rhodium (Rh) | Homogeneous | Excellent for chemo- and enantioselective hydrogenation of functionalized cyclohexanones. rsc.org | Can achieve high turnover numbers. rsc.org |

| Iridium (Ir) | Homogeneous | High stereocontrol in the synthesis of complex cyclohexanes. mdpi.com | Often used in hydrogen borrowing catalysis. mdpi.com |

| Urushibara Catalysts | Heterogeneous | Comparable to Raney nickel, effective for general ketone hydrogenation. nih.govresearchgate.net | Non-pyrophoric and can be prepared with different activities (U-Ni-A and U-Ni-B). nih.gov |

The efficiency and selectivity of the catalytic hydrogenation of 3,5-dimethylcyclohexanone are highly dependent on the reaction conditions.

Temperature: The reaction rate generally increases with temperature. However, excessively high temperatures can lead to side reactions and decreased selectivity. For the hydrogenation of substituted cyclohexanones, optimal temperatures are typically determined empirically for each catalyst system. For example, in the hydrogenation of isophorone (B1672270) to 3,3,5-trimethylcyclohexanone, a structurally related compound, the reaction temperature was a key variable investigated. researchgate.net

Pressure: Hydrogen pressure is a critical parameter in catalytic hydrogenation. Higher pressures generally lead to faster reaction rates. The effect of pressure can also influence the stereoselectivity of the reduction. Optimization of hydrogen pressure is essential to achieve high conversion in a reasonable timeframe while maintaining desired selectivity.

Solvent Effects: The choice of solvent can significantly impact the rate and stereoselectivity of the hydrogenation. Solvents can influence the solubility of the substrate and hydrogen, as well as the interaction between the substrate and the catalyst surface. For instance, in the hydrogenation of isophorone, ethyl acetate (B1210297) was found to be an excellent solvent in terms of both conversion and selectivity. researchgate.net The polarity and coordinating ability of the solvent can play a crucial role in the stereochemical outcome of hydride reductions. vu.nl

A systematic study of these parameters is necessary to identify the optimal conditions for the synthesis of a specific stereoisomer of 3,5-dimethylcyclohexanol.

Controlling the stereochemistry of the reduction of 3,5-dimethylcyclohexanone is crucial for obtaining specific stereoisomers of 3,5-dimethylcyclohexanol. The direction of hydrogen addition to the carbonyl group (axial or equatorial attack) determines the configuration of the resulting hydroxyl group.

For cis-3,5-dimethylcyclohexanone (B1619870), the two methyl groups are in a cis relationship. The stereochemical outcome of the reduction is influenced by the steric hindrance presented by the methyl groups to the approaching hydride from the catalyst surface. Generally, the hydride will preferentially attack from the less hindered face of the molecule.

While specific data for the catalytic hydrogenation of 3,5-dimethylcyclohexanone is limited in readily available literature, studies on analogous systems like 2,6-dimethylcyclohexanones provide valuable insights. The reduction of cis-2,6-dimethylcyclohexanone with various reducing agents has been shown to produce a mixture of cis- and trans-alcohols, with the ratio being highly dependent on the reducing agent and solvent. researchgate.net

Alternative Reduction Pathways

Besides catalytic hydrogenation, hydride-based reducing agents offer a valuable alternative for the synthesis of 3,5-dimethylcyclohexanol. These reagents provide a different reactivity profile and can lead to different stereochemical outcomes compared to catalytic methods.

Hydride-Based Reductions (e.g., Sodium Borohydride (B1222165), tert-Butylamine (B42293) Borane)

Sodium Borohydride (NaBH₄): Sodium borohydride is a mild and selective reducing agent commonly used for the reduction of ketones and aldehydes. The stereoselectivity of NaBH₄ reduction of substituted cyclohexanones is influenced by steric and electronic factors. The attack of the hydride can occur from either the axial or equatorial face of the cyclohexanone ring.

A quantitative method for predicting the stereochemical product ratio in the reduction of alkylcyclohexanones by sodium borohydride has been developed. For cis-3,5-dimethylcyclohexanone, the predicted percentage of the equatorial alcohol (resulting from axial attack of the hydride) is 86%. This prediction is based on the additive effect of the methyl substituents on the stereoselectivity of the reduction of the parent cyclohexanone.

The following table presents the predicted and observed percentages of the equatorial alcohol formed upon reduction of cis-3,5-dimethylcyclohexanone with sodium borohydride.

| Compound | Predicted % Equatorial Alcohol | Observed % Equatorial Alcohol |

| cis-3,5-Dimethylcyclohexanone | 86 | 87 |

This data indicates a high preference for the formation of the thermodynamically more stable equatorial alcohol. The solvent can also play a significant role in the stereochemical outcome of NaBH₄ reductions. vu.nlresearchgate.net

Other Reductive Methodologies

Beyond the catalytic hydrogenation of 3,5-dimethylphenol, the reduction of 3,5-dimethylcyclohexanone serves as a primary route to 3,5-dimethylcyclohexanol. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions. The use of complex metal hydrides, such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4), allows for the diastereoselective synthesis of different stereoisomers of 3,5-dimethylcyclohexanol.

The stereoselectivity of these reductions is governed by the steric hindrance around the carbonyl group and the trajectory of the hydride attack. Bulky reducing agents tend to approach the carbonyl group from the less hindered face, leading to the preferential formation of one diastereomer. For instance, the reduction of cis-2,6-dimethylcyclohexanone with NaBH4 in methanol (B129727) has been shown to predominantly yield the axial alcohol, a result that underscores the influence of solvent and reagent choice on the stereochemical course of the reaction researchgate.net. The transition state theory is often invoked to explain the stereoselectivity, considering factors like steric and electronic effects, as well as torsional strain in the forming transition state pku.edu.cn.

The table below summarizes the influence of different reducing agents on the stereoselectivity of substituted cyclohexanone reductions.

| Reducing Agent | Typical Major Product | Controlling Factors |

| Sodium Borohydride (NaBH4) | Axial or Equatorial Alcohol (depends on substrate and conditions) | Steric hindrance, solvent effects |

| Lithium Aluminum Hydride (LiAlH4) | Axial or Equatorial Alcohol (depends on substrate and conditions) | Steric hindrance, reagent coordination |

| Lithium tri-sec-butylborohydride (L-Selectride®) | Axial Alcohol | High steric bulk of the reagent |

Multi-step Synthetic Sequences Leading to 3,5-Dimethylcyclohexanol

A notable multi-step synthesis of 3,5-dimethylcyclohexanol commences with simple and readily available aliphatic precursors, acetaldehyde (B116499) and ethyl acetoacetate (B1235776). This pathway first constructs the carbon skeleton of the corresponding cyclohexenone derivative, which is subsequently reduced to the target alcohol. The key steps in this sequence typically involve:

Knoevenagel Condensation: Acetaldehyde reacts with ethyl acetoacetate in a Knoevenagel condensation to form an α,β-unsaturated ester.

Michael Addition: A second equivalent of a β-dicarbonyl compound (like ethyl acetoacetate) can undergo a Michael addition to the α,β-unsaturated ester.

Intramolecular Condensation and Decarboxylation: The resulting intermediate can then undergo an intramolecular condensation (such as a Dieckmann condensation), followed by hydrolysis and decarboxylation to yield 3,5-dimethyl-2-cyclohexen-1-one.

Reduction: The final step is the reduction of the cyclohexenone to 3,5-dimethylcyclohexanol, which can be achieved through catalytic hydrogenation or with hydride reducing agents as described previously.

This synthetic route offers a versatile method for constructing the 3,5-dimethylcyclohexane framework from simple, acyclic starting materials.

The formation of the six-membered ring is a critical step in the synthesis of 3,5-dimethylcyclohexanol and can be achieved through powerful carbon-carbon bond-forming reactions. Two prominent examples of such strategies are the Robinson annulation and the Diels-Alder reaction.

The Robinson annulation is a classic method for the formation of a six-membered ring. wikipedia.orgmasterorganicchemistry.comyoutube.comjk-sci.comlibretexts.org In a potential synthesis of a 3,5-dimethylcyclohexenone precursor, a suitable enolate could be reacted with an α,β-unsaturated ketone in a Michael addition, followed by an intramolecular aldol (B89426) condensation to construct the ring. masterorganicchemistry.comlibretexts.org For instance, the reaction of a lithium enolate of a ketone with 3-penten-2-one (B1195949) could, in principle, lead to a 3,5-dimethyl substituted cyclohexenone after the annulation sequence. Subsequent reduction would then yield 3,5-dimethylcyclohexanol.

The Diels-Alder reaction , a [4+2] cycloaddition, provides another powerful tool for the construction of six-membered rings with good stereocontrol. nih.govwikipedia.orgmasterorganicchemistry.comyoutube.comkhanacademy.org A hypothetical Diels-Alder approach to a precursor of 3,5-dimethylcyclohexanol could involve the reaction of a diene, such as 2-methyl-1,3-butadiene, with a dienophile like crotonaldehyde. This would generate a substituted cyclohexene (B86901) derivative which could then be converted to 3,5-dimethylcyclohexanol through a series of functional group manipulations, including reduction of the aldehyde and the double bond.

Enantioselective Synthesis of Chiral 3,5-Dimethylcyclohexanol Stereoisomers

The presence of multiple stereocenters in 3,5-dimethylcyclohexanol means that it can exist as several stereoisomers. The synthesis of enantiomerically pure or enriched forms of these isomers requires the use of enantioselective methods.

Asymmetric catalysis offers a direct route to chiral molecules by employing a small amount of a chiral catalyst to steer the reaction towards the formation of one enantiomer over the other. nih.govresearchgate.netnih.govrug.nl While specific examples for the asymmetric synthesis of 3,5-dimethylcyclohexanol are not extensively detailed in readily available literature, the principles of asymmetric catalysis can be applied to its synthesis.

For instance, an asymmetric version of the Robinson annulation, catalyzed by a chiral amine such as proline, could potentially be used to synthesize an enantiomerically enriched 3,5-dimethylcyclohexenone precursor. jk-sci.com Similarly, asymmetric reduction of 3,5-dimethylcyclohexanone using a chiral catalyst, such as a Noyori-type ruthenium catalyst or an enzyme, could afford specific stereoisomers of 3,5-dimethylcyclohexanol.

Chiral resolution is a common method for separating a racemic mixture of enantiomers. This can be achieved by converting the enantiomers into a mixture of diastereomers, which have different physical properties and can be separated by techniques like crystallization or chromatography. libretexts.orgmdpi.com

A common strategy for the resolution of chiral alcohols like 3,5-dimethylcyclohexanol involves their reaction with an enantiomerically pure chiral carboxylic acid to form a mixture of diastereomeric esters. libretexts.org These esters can then be separated by fractional crystallization or chromatography. Subsequent hydrolysis of the separated esters yields the enantiomerically pure alcohols.

Another powerful technique is enzymatic resolution . acs.orgnih.govresearchgate.net Lipases are frequently used enzymes that can selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. The resulting mixture of the acylated enantiomer and the unreacted enantiomer can then be easily separated.

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is another effective method for the separation of enantiomers. dergipark.org.tr For example, amylose-based CSPs have been shown to be effective in resolving a wide range of chiral compounds. dergipark.org.tr

The table below outlines some common chiral resolution techniques applicable to 3,5-dimethylcyclohexanol.

| Technique | Principle | Example |

| Diastereomeric Ester Formation | Conversion of enantiomers into separable diastereomers. | Reaction with (R)-mandelic acid followed by chromatography. |

| Enzymatic Resolution | Enantioselective enzymatic reaction. | Lipase-catalyzed acylation of one enantiomer. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation on an amylose-based column. |

Reactivity and Chemical Transformations of 3,5 Dimethylcyclohexanol

Oxidation Reactions of 3,5-Dimethylcyclohexanol (B146684)

Oxidation of secondary alcohols is a fundamental transformation in organic synthesis, yielding ketones. In the case of 3,5-dimethylcyclohexanol, this reaction provides a direct route to 3,5-dimethylcyclohexanone (B1585822).

The oxidation of 3,5-dimethylcyclohexanol involves the removal of two hydrogen atoms: one from the hydroxyl group and the other from the carbon atom to which the hydroxyl group is attached. This process results in the formation of a carbon-oxygen double bond, characteristic of a ketone. The product of this reaction is 3,5-dimethylcyclohexanone.

Reaction Scheme: Oxidation of 3,5-Dimethylcyclohexanol

| Reactant | Product |

|---|---|

| 3,5-Dimethylcyclohexanol | 3,5-Dimethylcyclohexanone |

A variety of oxidizing agents can be employed to convert secondary alcohols to ketones. The choice of reagent can depend on factors such as the desired reaction conditions (e.g., acidic, neutral, or basic) and the presence of other functional groups in the molecule.

Commonly used reagents for this transformation include chromium-based compounds and other oxidizing agents.

Chromium-Based Reagents : Reagents such as chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium/potassium dichromate (Na₂Cr₂O₇/K₂Cr₂O₇) in the presence of sulfuric acid (the Jones oxidation), are effective for oxidizing secondary alcohols. Other chromium reagents include pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), which are often used under milder conditions. The general mechanism for oxidation by chromic acid involves the formation of a chromate (B82759) ester intermediate. This intermediate then undergoes an E2-like elimination reaction, where a base (often water) removes the proton from the alcohol-bearing carbon, leading to the formation of the ketone and a reduced chromium species.

Other Oxidizing Agents : Besides chromium reagents, other methods can be utilized for the oxidation of secondary alcohols. These include Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) and the use of Dess-Martin periodinane. These methods are often preferred when sensitive functional groups are present in the molecule due to their mild reaction conditions.

Table of Common Oxidizing Agents for Secondary Alcohols

| Reagent | Typical Conditions |

|---|---|

| Chromic Acid (Jones Reagent) | CrO₃, H₂SO₄, acetone |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂ |

| Pyridinium Dichromate (PDC) | CH₂Cl₂ or DMF |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N |

| Dess-Martin Periodinane | CH₂Cl₂ |

Reduction Reactions of 3,5-Dimethylcyclohexanol

The reduction of an alcohol involves the removal of the hydroxyl group and its replacement with a hydrogen atom, a process also known as deoxygenation. This transformation converts an alcohol into the corresponding alkane.

The direct reduction of alcohols to alkanes can be a challenging transformation due to the poor leaving group ability of the hydroxide (B78521) ion (OH⁻). libretexts.org Therefore, a two-step process is often employed. chem-station.com The hydroxyl group is first converted into a better leaving group, such as a tosylate, by reacting the alcohol with tosyl chloride in the presence of a base like pyridine. The resulting tosylate is then reduced by a hydride source, such as lithium aluminum hydride (LiAlH₄), in a nucleophilic substitution reaction to yield the alkane. libretexts.org

Alternatively, direct methods for the deoxygenation of alcohols have been developed. These can involve the use of silanes in the presence of a radical initiator or other catalytic systems. oup.com

Reaction Scheme: Reduction of 3,5-Dimethylcyclohexanol (via Tosylate)

| Reactant | Intermediate | Product |

|---|---|---|

| 3,5-Dimethylcyclohexanol | 3,5-Dimethylcyclohexyl tosylate | 3,5-Dimethylcyclohexane |

Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of an alcohol can be replaced by other functional groups through nucleophilic substitution reactions. For this to occur, the hydroxyl group must first be converted into a good leaving group.

The conversion of 3,5-dimethylcyclohexanol to 1-chloro-3,5-dimethylcyclohexane is an example of a nucleophilic substitution reaction. This can be achieved using several reagents, with thionyl chloride (SOCl₂) being a common choice for preparing alkyl chlorides from secondary alcohols. libretexts.org

The reaction with thionyl chloride proceeds by first converting the alcohol into a chlorosulfite intermediate, which is a much better leaving group than the hydroxide ion. masterorganicchemistry.com The chloride ion, either from the thionyl chloride itself or from an added base like pyridine, then acts as a nucleophile, attacking the carbon atom and displacing the chlorosulfite group to form the alkyl chloride. masterorganicchemistry.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can simplify the purification of the desired product. libretexts.org

The stereochemical outcome of this reaction can vary. In the absence of a base like pyridine, the reaction can proceed with retention of configuration through an Sₙi (internal nucleophilic substitution) mechanism. masterorganicchemistry.com However, in the presence of pyridine, the reaction typically proceeds with inversion of configuration via an Sₙ2 mechanism. masterorganicchemistry.com

Another method for this conversion is the reaction with concentrated hydrochloric acid (HCl), often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂), known as the Lucas reagent. libretexts.org This reaction typically proceeds through an Sₙ1 mechanism for secondary alcohols, involving the formation of a carbocation intermediate.

Table of Reagents for Halogenation of Secondary Alcohols

| Reagent | Product | Typical Mechanism |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Alkyl Chloride | Sₙi or Sₙ2 |

| Hydrochloric Acid (HCl) / ZnCl₂ | Alkyl Chloride | Sₙ1 |

Esterification and Etherification Reactions

The hydroxyl group of 3,5-Dimethylcyclohexanol is the primary site for esterification and etherification reactions. These transformations are fundamental in organic synthesis for creating esters and ethers, respectively.

Esterification: 3,5-Dimethylcyclohexanol, as a secondary alcohol, can react with carboxylic acids in the presence of an acid catalyst to form esters. chemguide.co.ukbyjus.com This reversible reaction, known as Fischer esterification, typically involves heating the alcohol with a carboxylic acid and a small amount of a strong acid catalyst, such as concentrated sulfuric acid or phosphoric acid. chemguide.co.uklibretexts.org The mechanism involves protonation of the carboxylic acid's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester. libretexts.org

Etherification: Ethers can be synthesized from 3,5-Dimethylcyclohexanol through several methods.

Acid-Catalyzed Dehydration: Heating 3,5-Dimethylcyclohexanol in the presence of an acid catalyst at temperatures lower than those required for alkene formation can lead to the formation of a symmetrical ether, di(3,5-dimethylcyclohexyl) ether. masterorganicchemistry.comlibretexts.org This reaction involves the protonation of one alcohol molecule to form a good leaving group (water), which is then displaced by a second alcohol molecule in a nucleophilic substitution reaction. masterorganicchemistry.comlibretexts.org This method is generally more effective for primary alcohols, as secondary alcohols like 3,5-Dimethylcyclohexanol are more prone to elimination side reactions. masterorganicchemistry.com

Williamson Ether Synthesis: For the preparation of unsymmetrical ethers, the Williamson ether synthesis is a more versatile method. This involves converting 3,5-Dimethylcyclohexanol into its corresponding alkoxide ion by reacting it with a strong base like sodium hydride. This alkoxide then acts as a nucleophile and displaces a halide from a primary alkyl halide to form the desired ether.

Dehydration Reactions of 3,5-Dimethylcyclohexanol

The acid-catalyzed dehydration of 3,5-Dimethylcyclohexanol is an elimination reaction that results in the formation of an alkene by removing the hydroxyl group and a proton from an adjacent carbon. umass.edu This reaction typically proceeds by heating the alcohol with a strong acid such as sulfuric acid or phosphoric acid. libretexts.orglibretexts.org As a secondary alcohol, the mechanism is likely to be unimolecular elimination (E1). libretexts.org The process involves three main steps:

Protonation of the hydroxyl group by the acid to form an alkyloxonium ion, which is a good leaving group. umass.edustudy.com

Loss of a water molecule to form a secondary carbocation intermediate. umass.edustudy.com

Deprotonation of a carbon adjacent to the carbocation by a weak base (like water or the conjugate base of the acid) to form a double bond. umass.edustudy.com

Formation of Unsaturated Cyclohexene (B86901) Derivatives (e.g., 1,3-Dimethylcyclohexene as Major Product)

The dehydration of 3,5-Dimethylcyclohexanol primarily yields 1,3-Dimethylcyclohexene as the major product. brainly.com This occurs through the removal of the hydroxyl group from carbon-1 and a hydrogen atom from an adjacent carbon (either carbon-2 or carbon-6) to form a double bond within the cyclohexane (B81311) ring. brainly.com The formation of 1,3-dimethylcyclohexene is the favored outcome of this elimination process. brainly.com

Regioselectivity and Stereoselectivity of Dehydration

Regioselectivity: The dehydration of 3,5-Dimethylcyclohexanol is a regioselective reaction, meaning it favors the formation of one constitutional isomer over another. The formation of 1,3-dimethylcyclohexene as the major product is consistent with Zaitsev's rule, which states that in an elimination reaction, the more substituted (and therefore more stable) alkene is the major product. organicchemistrytutor.com The carbocation intermediate formed can lose a proton from either carbon-2 or carbon-6. Loss of a proton from carbon-2 leads to the formation of the more stable, trisubstituted alkene (1,3-dimethylcyclohexene). Loss of a proton from the other adjacent carbon would lead to a less substituted, and thus less stable, alkene.

Stereoselectivity: While the dehydration of some cyclic alcohols can produce both cis and trans isomers, the primary consideration in the dehydration of 3,5-Dimethylcyclohexanol is the formation of the most stable alkene product according to Zaitsev's rule. The E1 mechanism, proceeding through a planar carbocation intermediate, allows for the removal of a proton from either side of the plane, but the regiochemical outcome is the dominant factor. acs.org

Ring-Opening and Rearrangement Reactions

During the dehydration of alcohols that proceed via an E1 mechanism, the intermediate carbocation can potentially undergo rearrangement to form a more stable carbocation. libretexts.org These rearrangements typically involve a 1,2-hydride shift or a 1,2-alkyl shift. libretexts.org For instance, the dehydration of 2-methylcyclohexanol (B165396) involves a hydride shift to convert a secondary carbocation into a more stable tertiary carbocation, leading to a mixture of products. youtube.com

In the case of 3,5-Dimethylcyclohexanol, the initial carbocation formed is at a secondary carbon. A hydride shift from an adjacent carbon would also result in a secondary carbocation, offering no significant stability advantage. Therefore, significant carbocation rearrangements are not the predominant pathway for this specific molecule. The primary reaction pathway is the direct deprotonation of the initial carbocation to yield the most stable alkene, 1,3-dimethylcyclohexene. brainly.com Ring-opening reactions for this compound are not commonly reported under standard dehydration conditions.

Catalytic Transformations of 3,5-Dimethylcyclohexanol

3,5-Dimethylcyclohexanol can undergo various catalytic transformations, primarily involving oxidation or dehydrogenation.

Catalytic Dehydrogenation: The catalytic dehydrogenation of secondary alcohols is a common method for synthesizing ketones. When vapors of a secondary alcohol are passed over heated copper at 573 K, dehydrogenation occurs to form a ketone. ncert.nic.in Applying this to 3,5-Dimethylcyclohexanol, the expected product would be 3,5-dimethylcyclohexanone. Other catalysts, such as those based on palladium, have also been shown to be effective for the dehydrogenation of substituted cyclohexanones to phenols, suggesting that under different catalytic conditions, further aromatization could be possible. nih.gov

Catalytic Oxidation: 3,5-Dimethylcyclohexanol can be oxidized to 3,5-dimethylcyclohexanone using various oxidizing agents. Catalytic air oxidation represents a greener approach. For example, metalloporphyrin catalysts have been used for the air oxidation of various alkylcyclohexanes to the corresponding alkylcyclohexanols and alkylcyclohexanones. google.com Such catalytic systems could potentially be adapted for the selective oxidation of 3,5-Dimethylcyclohexanol.

Below is a summary table of the reactions discussed:

Table 1: Summary of Reactions for 3,5-Dimethylcyclohexanol| Reaction Type | Reactants | Catalyst/Conditions | Major Product(s) |

|---|---|---|---|

| Esterification | Carboxylic Acid | Acid (e.g., H₂SO₄), Heat | 3,5-Dimethylcyclohexyl ester |

| Etherification | 3,5-Dimethylcyclohexanol (self-condensation) | Acid, Heat (controlled temp.) | Di(3,5-dimethylcyclohexyl) ether |

| Dehydration | None | Strong Acid (e.g., H₃PO₄), Heat | 1,3-Dimethylcyclohexene |

| Catalytic Dehydrogenation | None | Cu, 573 K | 3,5-Dimethylcyclohexanone |

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 3,5-dimethylcyclohexanol (B146684), including the stereochemical relationships between its substituents. The presence of three chiral centers leads to several possible stereoisomers (e.g., cis and trans), each with a unique NMR fingerprint.

The ¹H NMR spectrum of 3,5-dimethylcyclohexanol provides information about the chemical environment of each proton. The chemical shifts (δ) are influenced by the electronegativity of the adjacent oxygen atom and the stereochemistry of the ring.

Hydroxyl Proton (-OH): A broad singlet, typically appearing between δ 1.0-5.0 ppm. Its position can vary with concentration and solvent.

Carbinol Proton (-CH-OH): The proton on the carbon bearing the hydroxyl group (C1) gives a signal whose multiplicity and chemical shift are highly dependent on its axial or equatorial position and the isomer configuration. It typically appears in the δ 3.5-4.0 ppm range.

Methyl Protons (-CH₃): The two methyl groups at the C3 and C5 positions will appear as doublets due to coupling with the adjacent methine proton. Their exact chemical shift (typically δ 0.8-1.0 ppm) can help distinguish between isomers.

Cyclohexane (B81311) Ring Protons (-CH- and -CH₂-): The remaining protons on the cyclohexane ring produce complex, often overlapping multiplets in the δ 1.0-2.0 ppm region.

Table 1: Representative ¹H NMR Spectral Data for 3,5-Dimethylcyclohexanol Isomers

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -OH | 1.0 - 5.0 | Broad Singlet | Position is variable and depends on conditions. |

| H-1 (CHOH) | 3.5 - 4.0 | Multiplet | Shift and coupling differ significantly between axial and equatorial positions. |

| Ring Protons | 1.0 - 2.0 | Complex Multiplets | Significant signal overlap is common. |

| -CH₃ | 0.8 - 1.0 | Doublet | Two distinct doublets may be observed depending on the isomer. |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule, providing a clear map of the carbon skeleton. For 3,5-dimethylcyclohexanol, one would expect to see up to 8 distinct signals, depending on the symmetry of the specific isomer.

Carbinol Carbon (C-OH): The carbon atom bonded to the hydroxyl group (C1) is the most deshielded of the ring carbons, typically appearing around δ 65-75 ppm.

Methyl-Substituted Carbons (C3, C5): The carbons bearing the methyl groups appear in the δ 30-40 ppm range.

Other Ring Carbons (C2, C4, C6): These methylene (B1212753) carbons are generally found in the δ 40-50 ppm region.

Methyl Carbons (-CH₃): The carbon atoms of the two methyl groups are the most shielded, appearing furthest upfield at approximately δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3,5-Dimethylcyclohexanol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C-OH) | 65 - 75 |

| C2, C4, C6 | 40 - 50 |

| C3, C5 | 30 - 40 |

| Methyl Carbons | 20 - 25 |

To resolve the structural complexities arising from stereoisomerism, 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It is used to trace the connectivity of protons around the cyclohexane ring, confirming which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal by linking it to its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for determining stereochemistry. It identifies protons that are close in space, regardless of whether they are bonded. For example, NOESY can distinguish between a cis isomer (where certain axial protons are close to each other) and a trans isomer with a different spatial arrangement.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3,5-dimethylcyclohexanol is characterized by a few key absorption bands.

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is the hallmark of the alcohol's hydroxyl (-OH) group. The broadening is due to intermolecular hydrogen bonding.

C-H Stretch: Strong, sharp peaks appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexane ring and methyl groups.

C-O Stretch: A distinct, strong band in the 1050-1150 cm⁻¹ region indicates the stretching vibration of the carbon-oxygen single bond.

Table 3: Characteristic IR Absorption Bands for 3,5-Dimethylcyclohexanol

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| Hydroxyl (-OH) | 3200 - 3600 | Strong, Broad | O-H Stretch |

| Alkane (-CH, -CH₂) | 2850 - 2960 | Strong, Sharp | C-H Stretch |

| Alcohol (C-O) | 1050 - 1150 | Strong | C-O Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. The molecular formula of 3,5-dimethylcyclohexanol is C₈H₁₆O, corresponding to a molecular weight of approximately 128.21 g/mol . nist.govnih.gov

In an electron ionization (EI) mass spectrum, the following features are typically observed:

Molecular Ion Peak (M⁺): A peak at a mass-to-charge ratio (m/z) of 128, corresponding to the intact molecule. This peak may be weak or absent due to the instability of the alcohol.

Loss of Water ([M-H₂O]⁺): A prominent peak at m/z 110, resulting from the elimination of a water molecule.

Loss of a Methyl Group ([M-CH₃]⁺): A peak at m/z 113, corresponding to the loss of one of the methyl groups.

Base Peak: The most intense peak in the spectrum for 3,5-dimethylcyclohexanol is often observed at m/z 71. nih.gov Other significant fragments can appear at m/z 95 and 41. nih.gov

Table 4: Common Mass Spectrometry Fragments for 3,5-Dimethylcyclohexanol

| m/z Value | Proposed Fragment |

| 128 | [C₈H₁₆O]⁺ (Molecular Ion) |

| 113 | [M - CH₃]⁺ |

| 110 | [M - H₂O]⁺ |

| 95 | Further fragmentation |

| 71 | Base Peak |

Gas Chromatography (GC) for Purity Assessment and Isomeric Separation

Gas Chromatography is a powerful technique for separating volatile compounds and assessing the purity of a sample. Commercial samples of 3,5-dimethylcyclohexanol are often sold as a "mixture of stereo isomers" with a purity of ≥97.0% as determined by GC. sigmaaldrich.comcalpaclab.com

The different stereoisomers of 3,5-dimethylcyclohexanol have slightly different physical properties (e.g., boiling points and polarities), which causes them to interact differently with the stationary phase of the GC column. This results in distinct retention times for each isomer, allowing for their separation and quantification. A GC analysis of a mixture would therefore show multiple peaks, with the area of each peak corresponding to the relative abundance of that isomer. The Kovats retention index, a standardized measure in GC, has been reported for this compound on non-polar columns. nist.govnih.gov

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In the solid state, 3,5-Dimethylcyclohexanol molecules arrange themselves in a repeating three-dimensional lattice. When a beam of X-rays is directed at a single crystal of the compound, the electrons of the atoms scatter the X-rays, creating a unique diffraction pattern of constructive interference.

While a specific crystal structure for 3,5-Dimethylcyclohexanol is not widely available in public databases, a hypothetical set of crystallographic data is presented below for illustrative purposes.

Table 1: Illustrative Crystallographic Data for 3,5-Dimethylcyclohexanol

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₈H₁₆O |

| Formula Weight | 128.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.54 |

| b (Å) | 6.87 |

| c (Å) | 12.33 |

| β (°) | 98.7 |

| Volume (ų) | 882.1 |

This data would be used to construct a detailed 3D model of the molecule, revealing the stereochemical relationships between the hydroxyl group and the two methyl groups on the cyclohexane ring.

Advanced Computational Chemistry Methods (e.g., Density Functional Theory (DFT) for Spectroscopic Prediction and Structural Optimization)

Computational chemistry provides theoretical insights into molecular structure and properties, complementing experimental data. Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. labproinc.com It is widely employed for structural optimization and the prediction of spectroscopic properties. nih.gov

Structural Optimization: Before predicting spectra, the geometry of the 3,5-Dimethylcyclohexanol molecule is optimized to find its lowest energy conformation. DFT calculations can determine the most stable arrangement of the atoms by minimizing the energy of the system. This process yields theoretical bond lengths and angles, which can be compared with experimental data if available. For a molecule like 3,5-Dimethylcyclohexanol, DFT can be used to determine the relative stabilities of its different stereoisomers (e.g., cis/trans isomers) and conformers (e.g., chair and boat conformations of the cyclohexane ring).

Spectroscopic Prediction: Once a stable structure is obtained, DFT can be used to predict various spectroscopic data, including NMR chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach within DFT used for this purpose. nih.gov Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be invaluable in assigning peaks in experimentally obtained spectra, especially for complex molecules with multiple stereoisomers. nih.govresearchgate.net The accuracy of these predictions depends on the choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-31G(d)). researchgate.net

The predicted values are often linearly scaled against experimental data from known compounds to improve their accuracy. youtube.com A comparison between predicted and experimental chemical shifts can help confirm the correct structural assignment among several possibilities.

Table 2: Illustrative Comparison of Experimental vs. DFT-Predicted ¹³C NMR Chemical Shifts for a 3,5-Dimethylcyclohexanol Isomer

| Carbon Atom | Experimental δ (ppm) | DFT-Predicted δ (ppm) (B3LYP/6-31G(d)) |

|---|---|---|

| C1 (CH-OH) | 68.5 | 70.2 |

| C2 (CH₂) | 42.1 | 43.5 |

| C3 (CH-CH₃) | 32.8 | 33.9 |

| C4 (CH₂) | 45.3 | 46.1 |

| C5 (CH-CH₃) | 32.8 | 33.9 |

| C6 (CH₂) | 42.1 | 43.5 |

| C7 (-CH₃) | 22.4 | 23.1 |

These computational tools are essential for a comprehensive understanding of the structural and spectroscopic properties of 3,5-Dimethylcyclohexanol, providing a powerful synergy with experimental techniques.

Advanced Applications and Derivatization in Research

Role as a Chiral Auxiliary or Building Block in Complex Molecule Synthesis

In stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of subsequent reactions. wikipedia.org 3,5-Dimethylcyclohexanol (B146684) serves as such a building block, where its inherent chirality influences the creation of new stereocenters in a predictable manner.

Research has demonstrated the use of 3,5-dimethylcyclohexanol in the synthesis of novel pyridinone derivatives that function as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). acs.orgnih.gov In these syntheses, the 3,5-dimethylcyclohexanol moiety is attached to the pyridinone core.

A key finding is that the stereochemistry of the 3,5-dimethylcyclohexanol group significantly impacts the antiviral potency. A stereoselective synthesis producing a derivative where both methyl groups on the cyclohexyl ring are in the equatorial position resulted in the best EC₅₀ value against wild-type HIV-1. acs.orgnih.gov Specifically, one stereoisomer, where the oxypyridinone moiety and the methyl groups are in a cis position, showed stronger antiviral activity than its trans counterpart. acs.org Further modifications to the pyridinone ring, such as the addition of ethyl or isopropyl groups, yielded compounds with low-nanomolar potency against several clinically relevant mutant HIV-1 strains. acs.orgnih.gov

| Compound | Description | EC₅₀ (μM) vs. Wild-Type HIV-1 | Reference |

|---|---|---|---|

| 10A | Major stereoisomer with oxypyridinone and methyl groups in trans position | > 0.575 | acs.org |

| 10C | Stereoisomer with all groups in a cis position | 0.036 | acs.org |

| 22 | Derivative with 3-ethyl group on pyridinone ring | Potent activity | acs.orgnih.gov |

| 23 | Derivative with 3-isopropyl group on pyridinone ring | Potent activity | acs.orgnih.gov |

The Mitsunobu reaction is a versatile and powerful tool in organic synthesis for converting alcohols into a variety of other functional groups, such as esters. nih.gov A defining feature of this reaction is that it proceeds with a complete inversion of stereochemical configuration at the alcohol's chiral center. nih.govresearchgate.net

This stereospecificity is exploited in syntheses involving 3,5-dimethylcyclohexanol. For instance, a stereoselective Mitsunobu reaction was a critical step in producing a specific diastereoisomeric form of an anti-HIV pyridinone derivative (compound 10C). acs.org By reacting a pyridinone intermediate with the "α isomer" of 3,5-dimethylcyclohexanol under Mitsunobu conditions, chemists were able to control the stereochemistry of the final product, leading to a compound with enhanced biological activity. acs.org This application underscores the importance of 3,5-dimethylcyclohexanol as a chiral building block whose stereocenters can be reliably transferred or used to induce chirality in a target molecule via stereospecific reactions.

The α-alkylation of arylacetonitriles is a carbon-carbon bond-forming reaction that utilizes alcohols as alkylating agents, often through a "borrowing hydrogen" strategy. researchgate.netrsc.org This method involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the nitrile, followed by the reduction of the intermediate back to the alkylated product. researchgate.net This process is catalyzed by various metal complexes, such as those of iridium or copper. researchgate.netrsc.org While specific literature detailing the use of 3,5-dimethylcyclohexanol in this particular reaction is not prominent, as a secondary alcohol, it represents a potential substrate for such transformations to synthesize α-alkylated arylacetonitriles.

Derivatization for Pharmacological and Agrochemical Research

The core structure of 3,5-dimethylcyclohexanol serves as a valuable scaffold for creating new molecules with potential uses in medicine and agriculture. By modifying its structure, researchers can develop novel compounds and study how the 3,5-dimethylcyclohexanol moiety influences their biological effects.

As established in the synthesis of NNRTIs, 3,5-dimethylcyclohexanol is a direct precursor to potent bioactive compounds. acs.orgnih.gov The cyclohexyloxy group derived from this alcohol is a key feature of the resulting pyridinone inhibitors. The substitution pattern on the cyclohexyl ring—specifically the placement and orientation of the two methyl groups—is crucial for the molecule's ability to interact with the HIV-1 reverse transcriptase enzyme. acs.org This demonstrates its role not just as a synthetic starting material, but as an integral component that imparts critical structural properties to the final bioactive analogue.

The chemical structure of the 3,5-dimethylcyclohexanol fragment within a larger molecule can have a profound effect on that molecule's biological activity.

Antiviral Activity : The influence of the 3,5-dimethylcyclohexanol moiety is well-documented in the context of anti-HIV research. acs.orgnih.gov A comparison of pyridinone derivatives showed that the stereoisomer with both methyl groups in the equatorial position had the most potent antiviral effect. acs.org Furthermore, replacing the 3,5-dimethylcyclohexyloxy group with a 3,3,5,5-tetramethylcyclohexyloxy substituent resulted in a decrease in antiviral activity, highlighting the specific and advantageous nature of the 3,5-dimethyl arrangement. acs.org Similarly, substituting the oxygen linker with sulfur (a 3,5-dimethylcyclohexylthio moiety) did not improve antiviral potency. acs.org These findings confirm that the 3,5-dimethylcyclohexanol-derived portion of the molecule is a key determinant of its antiviral efficacy.

Larvicidal, Antifungal, and Anthelmintic Activity : While derivatization is a common strategy for discovering new compounds with larvicidal, antifungal, and anthelmintic properties, specific research detailing the influence of the 3,5-dimethylcyclohexanol moiety on these particular biological activities is not widely available in the reviewed literature. The development of new agents in these areas often involves screening various chemical scaffolds, and while cyclohexanol (B46403) derivatives in general may be explored, targeted studies on the 3,5-dimethyl substituted variant for these specific applications are less common. mdpi.commdpi.comnih.gov

Contribution to Materials Science and Polymer Chemistry

While direct, extensive research on the incorporation of 3,5-dimethylcyclohexanol into polymers is not widely documented, its potential contribution to materials science and polymer chemistry can be inferred from studies on related substituted cyclohexanols. The structural characteristics of 3,5-dimethylcyclohexanol, such as its cyclic nature and the presence of a reactive hydroxyl group, make it a candidate for use as a monomer or a modifying agent in the synthesis of various polymers, particularly polyesters and polyurethanes.

The synthesis of polyesters typically involves the reaction of a diol with a dicarboxylic acid. scienceinfo.com Substituted cyclohexanols can be used to introduce specific properties into the polymer backbone. For instance, the incorporation of cyclic structures like the cyclohexane (B81311) ring can enhance the thermal stability and mechanical properties of the resulting polyester (B1180765) due to the rigidity of the ring. researchgate.net Research on other functionalized cyclohexanols, such as 2,2,6,6-tetramethylolcyclohexanol, has shown that polyesters derived from these monomers can exhibit high viscosity-temperature characteristics and good lubricity, making them suitable for applications as high-performance lubricants and additives. ppor.az Similarly, polyesters synthesized from 1,1-bis(4-hydroxyphenyl)cyclohexane (B144779) have been shown to possess desirable thermal properties. researchgate.net It is plausible that 3,5-dimethylcyclohexanol could be utilized in a similar fashion to create polyesters with tailored properties. The methyl substitutions on the cyclohexane ring could influence the polymer's morphology and chain packing, potentially affecting its crystallinity, glass transition temperature, and solubility.

In the realm of polyurethanes, the hydroxyl group of 3,5-dimethylcyclohexanol can react with isocyanates to form urethane (B1682113) linkages. The structure of the polyol component is a key determinant of the final properties of the polyurethane. The use of a cyclic alcohol like 3,5-dimethylcyclohexanol could impart rigidity and thermal stability to the polyurethane network. The regioisomerism of the diol has been shown to have a significant impact on the thermomechanical properties of polyurethane networks. nsf.gov

Furthermore, 3,5-dimethylcyclohexanol can be a precursor to other monomers. For example, it can be oxidized to 3,5-dimethylcyclohexanone (B1585822), which can then be used in the synthesis of functional cyclic esters for ring-opening polymerization to produce hydrophilic aliphatic polyesters. ibm.com The development of polymers derived from renewable resources is a growing area of interest, and cyclohexanol derivatives can be sourced from natural products. rsc.org

The table below summarizes the potential roles of 3,5-dimethylcyclohexanol in polymer synthesis based on the functionalities of analogous compounds.

| Polymer Type | Potential Role of 3,5-Dimethylcyclohexanol | Expected Impact on Polymer Properties |

| Polyesters | Monomer (as a diol precursor) or chain terminator | Increased thermal stability, modified mechanical properties, altered solubility |

| Polyurethanes | Monomer (as a polyol) | Enhanced rigidity, improved thermal resistance |

| Polycarbonates | Precursor to monomers for ring-opening copolymerization | Introduction of cyclic units for tailored properties |

Utilization in Mechanistic Studies of Organic Reactions (e.g., Stereochemistry of Selenium Dioxide Oxidation)

3,5-Dimethylcyclohexanol and its derivatives can serve as valuable substrates for studying the mechanisms of various organic reactions, particularly those where stereochemistry plays a crucial role. One such reaction is the oxidation of olefins and alcohols, for instance, using selenium dioxide (SeO₂).